![molecular formula C13H13N3O4S B2479524 methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate CAS No. 1448027-28-8](/img/structure/B2479524.png)
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
The compound “methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including a pyrazolo[5,1-b][1,3]oxazine ring, a thiophene ring, and carboxylate groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[5,1-b][1,3]oxazine ring fused to a thiophene ring. The carboxylate group would be attached to the thiophene ring, and the carboxamido group would be attached to the pyrazolo[5,1-b][1,3]oxazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carboxylate or carboxamido groups, or at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For example, the presence of the carboxylate group would likely make the compound acidic, and the aromatic rings would contribute to its stability and possibly its reactivity .Scientific Research Applications
Antimicrobial Properties
The pyrrolopyrazine scaffold, to which this compound belongs, has been associated with antimicrobial activity . Researchers have investigated its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. By understanding its mechanism of action and optimizing its structure, scientists can develop novel antimicrobial drugs.
Kinase Inhibition
Certain pyrrolopyrazine derivatives, including those with a 5H-pyrrolo[2,3-b]pyrazine core, exhibit kinase inhibitory activity . Kinases play essential roles in cell signaling, making them attractive targets for drug development. Investigating this compound’s kinase inhibition profile could lead to novel kinase inhibitors.
Natural Product Isolation
Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life . Researchers can explore natural product databases to identify additional compounds related to this scaffold.
Structure-Activity Relationship (SAR) Studies
Despite the compound’s importance, limited SAR research exists. Investigating how specific structural modifications affect its biological activities will guide medicinal chemistry efforts. Researchers can explore SAR by synthesizing analogs and assessing their properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-13(18)8-3-6-21-12(8)14-11(17)9-7-10-16(15-9)4-2-5-20-10/h3,6-7H,2,4-5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQHUXZPVIUIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate |
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